CCT007093

Description

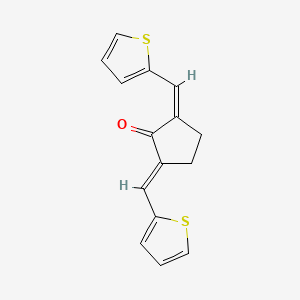

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCKDPBMGECB-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176957-55-4 | |

| Record name | CCT007093 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CCT007093: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT007093 is a small molecule inhibitor primarily targeting the protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and its effects on cellular processes, particularly in the context of cancer biology. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Mechanism of Action: PPM1D/Wip1 Inhibition

This compound functions as a potent inhibitor of PPM1D/Wip1, a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control.[1][2][3] PPM1D is a negative regulator of several key tumor-suppressive and stress-response pathways. By inhibiting PPM1D, this compound effectively removes these inhibitory brakes, leading to the activation of downstream signaling cascades that can induce cell cycle arrest and apoptosis, particularly in cells that overexpress PPM1D.[4]

Biochemical Potency

The inhibitory activity of this compound against PPM1D has been quantified, demonstrating its potency as a chemical probe for this phosphatase.

| Parameter | Value | Assay Condition |

| IC50 | 8.4 µM | In vitro PPM1D (WIP1) inhibition assay with recombinant phospho-p38 as a substrate.[1][2] |

Key Signaling Pathways Modulated by this compound

The primary mechanism of this compound-mediated cellular effects stems from its ability to modulate two principal signaling pathways: the p38 MAPK pathway and the mTORC1 pathway.

Activation of the p38 MAPK Pathway

A crucial consequence of PPM1D inhibition by this compound is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] PPM1D is known to dephosphorylate and inactivate p38 MAPK.[5] Therefore, inhibition of PPM1D by this compound leads to a sustained phosphorylation and activation of p38.[2][3] This activation is a key driver of the pro-apoptotic effects of this compound in sensitive cancer cells.[2] For instance, in MCF-7 breast cancer cells, which are sensitive to PPM1D inhibition, this compound treatment leads to a notable increase in p38 phosphorylation.[3] The cytotoxic effects of this compound can be rescued by the co-administration of a specific p38 inhibitor, such as SB203580, confirming the dependency of its mechanism on p38 activation.[2]

Activation of the mTORC1 Signaling Pathway

In addition to its effects on the p38 pathway, this compound has been shown to activate the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[1][3] Inhibition of Wip1 by this compound can lead to the activation of mTORC1, which in turn can enhance cellular processes like proliferation, as observed in hepatocytes after hepatectomy.[1][3] In HEK293T cells, treatment with this compound resulted in increased phosphorylation of mTOR at multiple sites (Ser2448, Ser2481, and Ser2159) and also upregulated the phosphorylation of downstream mTORC1 effectors, p70S6K (at Thr389) and S6 (at Ser235/236).[3]

Cellular Effects and Anti-Cancer Activity

This compound exhibits selective cytotoxicity towards cancer cells that overexpress PPM1D. This selectivity makes it an attractive compound for targeted cancer therapy.

Cell Viability Data

| Cell Line | Description | Effect of this compound | Reference |

| MCF-7 | Breast cancer, PPM1D overexpressing | 40% reduction in viability after 2 days. | [1][3] |

| KPL-1 | Breast cancer, PPM1D overexpressing | Potent inhibition. | [1] |

| MCF-3B | Breast cancer, PPM1D overexpressing | Potent inhibition. | [1] |

| HeLa | Cervical cancer, normal PPM1D levels | No observable effect on growth. | [1][3] |

Experimental Protocols

In Vitro PPM1D (WIP1) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PPM1D.

-

Enzyme and Substrate Preparation: Recombinant human PPM1D/Wip1 and a phosphorylated substrate, such as phospho-p38 MAPK, are prepared in a suitable reaction buffer (e.g., 50 mM Tris pH 7.5, 30 mM MgCl₂, 1 mM TCEP, 0.1 mM EGTA).

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Reaction Initiation: The substrate is dispensed into a microplate. The enzymatic reaction is initiated by the addition of the PPM1D enzyme.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction wells. A DMSO control is also included.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 22 ± 3 °C).

-

Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as 0.2% formic acid.

-

Detection: The dephosphorylation of the substrate is measured. This can be achieved through various methods, including mass spectrometry to detect the unphosphorylated product or using a fluorescently labeled substrate that exhibits a change in fluorescence upon dephosphorylation.

-

Data Analysis: The rate of the reaction at each inhibitor concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or Resazurin Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, is added to each well.

-

Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the metabolic conversion of the reagent by viable cells.

-

Signal Detection: For the MTT assay, a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, and the absorbance is read at a specific wavelength (e.g., 570 nm). For the resazurin assay, the fluorescence is measured.

-

Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. Dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the p38 MAPK and mTORC1 pathways following this compound treatment.

-

Cell Treatment and Lysis: Cells are treated with this compound for the desired time points (e.g., 4 or 8 hours). After treatment, the cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, and anti-S6).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a valuable chemical tool for studying the biological roles of PPM1D/Wip1. Its mechanism of action, centered on the inhibition of PPM1D and the subsequent activation of the p38 MAPK and mTORC1 signaling pathways, provides a clear rationale for its selective anti-cancer activity in PPM1D-overexpressing tumors. The experimental protocols and data presented in this guide offer a solid foundation for further investigation and development of PPM1D inhibitors as potential therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation - PMC [pmc.ncbi.nlm.nih.gov]

CCT007093: A Technical Guide to a PPM1D (Wip1) Phosphatase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT007093 is a small molecule inhibitor primarily targeting Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1). Initially identified through high-throughput screening, this compound has been utilized as a chemical probe to investigate the cellular functions of PPM1D. This guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. It also addresses reports concerning its off-target effects, offering a balanced perspective for its application in research and drug discovery.

Core Target and Mechanism of Action

This compound is an inhibitor of the serine/threonine phosphatase PPM1D (Wip1).[1][2] PPM1D is a key negative regulator of the DNA damage response (DDR) pathway.[3][4][5] In response to genotoxic stress, PPM1D is induced by p53 and subsequently dephosphorylates and inactivates several critical proteins in the DDR cascade, including p38 MAPK, p53, ATM, and γ-H2AX.[3][4] This action facilitates the termination of the cell cycle checkpoint and a return to cellular homeostasis.[3][6]

By inhibiting PPM1D, this compound is proposed to sustain the phosphorylation and activation of these DDR components. The original report on this compound suggests that its cytotoxic effects in cancer cells overexpressing PPM1D are mediated through the activation of p38 kinase activity.[2][7] However, it is important to note that several studies have questioned the specificity of this compound, observing cellular effects that are independent of Wip1 expression, suggesting the existence of off-target activities.[8][9]

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound.

| Parameter | Value | Target | Assay Conditions | Reference |

| IC50 | 8.4 µM | PPM1D (Wip1) | In vitro phosphatase assay with recombinant phospho-p38 as substrate. | [1][2] |

| Cell Line | Effect | Concentration | Conditions | Reference |

| MCF-7 (human breast cancer, PPM1D overexpressing) | ~40% reduction in viability | Not specified | 2-day incubation | [2] |

| HeLa (human cervical cancer) | No observable effect on growth | Not specified | 2-day incubation | [2] |

| MCF-7 | Induction of p38 phosphorylation | Not specified | 4-hour post-exposure | [10] |

| HeLa | No induction of p38 phosphorylation | Not specified | 4-hour post-exposure | [10] |

| Human keratinocytes | Attenuation of UV-mediated apoptosis | Not specified | Co-treatment with UV | [8] |

| Wip1-null cells | Attenuation of UV-mediated apoptosis | Not specified | Co-treatment with UV | [8] |

| U2OS (human bone osteosarcoma) | Suppression of cell proliferation (Wip1-independent) | Not specified | Not specified | [9] |

Signaling Pathway

The PPM1D (Wip1) signaling pathway is central to the regulation of the cellular response to DNA damage. The following diagram illustrates the key interactions and the proposed point of intervention for this compound.

Experimental Protocols

In Vitro PPM1D (Wip1) Phosphatase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against PPM1D phosphatase using a malachite green-based assay to detect phosphate release.

Materials:

-

Recombinant human PPM1D (Wip1) enzyme

-

Phosphorylated peptide substrate (e.g., a peptide containing the p53 Ser15 phosphorylation site)

-

This compound

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 20 mM MnCl2)

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the phosphatase assay buffer to create a range of concentrations for testing. Include a DMSO-only control.

-

In a 96-well plate, add a defined amount of recombinant PPM1D enzyme to each well containing the diluted this compound or DMSO control.

-

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

-

Initiate the phosphatase reaction by adding the phosphorylated peptide substrate to each well.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released during the reaction.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes the use of a tetrazolium reduction assay (e.g., MTT or MTS) to assess the effect of this compound on the viability of a cancer cell line known to overexpress PPM1D, such as MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial characterization of this compound.

Conclusion

This compound serves as a valuable, albeit potentially non-specific, tool for the chemical interrogation of PPM1D (Wip1) phosphatase function. Its ability to inhibit PPM1D in vitro provides a basis for its use in studying the DNA damage response and other PPM1D-regulated pathways. However, researchers should exercise caution and employ appropriate controls, such as PPM1D knockout/knockdown cell lines, to validate that the observed cellular effects of this compound are indeed mediated by the inhibition of its intended target. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rigorous investigation of this compound and its biological activities.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. A chemical inhibitor of PPM1D that selectively kills cells overexpressing PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

CCT007093: A Technical Overview of a PPM1D/Wip1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Protein Phosphatase 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1), is a serine/threonine phosphatase belonging to the PP2C family.[1] It functions as a critical negative regulator within the DNA Damage Response (DDR) pathway.[2][3] Following genotoxic stress, Wip1 is transcriptionally induced by p53 and proceeds to dephosphorylate and inactivate key DDR proteins, including ATM, Chk2, p38 MAPK, and p53 itself, forming a negative feedback loop that facilitates the return to cellular homeostasis.[2][4] The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, such as breast, ovarian, and neuroblastoma, making it an attractive therapeutic target.[1][2][5] CCT007093 was identified through high-throughput screening as a small-molecule inhibitor of Wip1, representing an early "proof-of-principle" compound for targeting this phosphatase.[5][6] This document provides a comprehensive technical guide on this compound, detailing its mechanism, quantitative data, experimental protocols, and the critical context of its specificity.

Mechanism of Action and Signaling Pathway

Wip1 phosphatase acts to terminate stress signaling pathways. In the presence of DNA damage, kinases like ATM and p38 MAPK are activated, leading to cell cycle arrest and apoptosis. Wip1 counteracts this by dephosphorylating these kinases and their downstream targets.[2][7] The proposed mechanism for this compound is the direct inhibition of this phosphatase activity. By blocking Wip1, this compound is expected to cause sustained phosphorylation and activation of pro-apoptotic proteins like p38 MAPK, selectively inducing cell death in cancer cells that overexpress PPM1D.[5][6]

However, it is crucial to note that subsequent research has raised questions about the specificity of this compound. Studies using CRISPR-mediated knockout of PPM1D have shown that this compound can suppress cell proliferation irrespective of Wip1 presence, suggesting potential off-target effects.[4][8] In contrast to more specific inhibitors, this compound did not significantly increase the phosphorylation of established Wip1 substrates like γH2AX and p53 at Ser15 in cellular assays.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biochemical Activity

| Parameter | Value | Notes |

| IC₅₀ vs. Wip1 | 8.4 µM | Determined via an in vitro phosphatase assay using recombinant Wip1.[4][6][9] |

Table 2: Cellular Activity of this compound

| Cell Line | PPM1D Status | Effect | Concentration | Citation |

| MCF-7 | Overexpressed/Amplified | 40% reduction in viability | Not specified | [10] |

| SF₅₀ = 0.48 µM | 14 days | [5] | ||

| KPL-1, MCF-3B | Overexpressed | Potent inhibition | ~50 µM | [6] |

| HeLa | Normal | No observable effect on growth | Not specified | [10] |

| HEK293T | Transfected | ↑ p-mTOR, p-p70S6K, p-S6 | 25 or 50 µM | [10] |

| U87, U251 | Not specified | Synergizes with UVC to inhibit proliferation | 50 µM | [11] |

| U2OS | Wip1 Present vs KO | Suppressed proliferation regardless of Wip1 presence | Not specified | [4][8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing | Administration | Key Findings | Citation |

| Wild-type mice | 3.2 and 6.4 mg/kg | Intraperitoneal injection (4 times) | Enhanced liver regeneration and increased survival rate following 80% hepatectomy. Significantly increased Proliferating Cell Nuclear Antigen (PCNA) levels in the liver. | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Phosphatase Assay (for IC₅₀ Determination)

This protocol is based on the methodology used to characterize the inhibitory activity of this compound against recombinant PPM1D/Wip1.[6]

-

Reagents:

-

Recombinant PPM1D/Wip1 protein (20-50 pmol).

-

Assay Buffer: 50 mM Tris (pH 8), 100 mM NaCl, 1 mM DTT or β-mercaptoethanol.

-

Cofactor: 1-20 mM MnCl₂ or 40 mM MgCl₂.

-

Inhibitor: this compound at various concentrations (10-50 μM range initially reported).

-

Substrate: Recombinant phosphorylated p38 MAPK (phospho-p38) (200 pmol).

-

Quenching Solution: EDTA, Sodium Dodecyl Sulphate (SDS)-sample loading buffer.

-

-

Protocol:

-

Recombinant PPM1D is diluted in the assay buffer containing the specified cofactor.

-

Varying concentrations of this compound (or DMSO as a vehicle control) are added to the enzyme mix.

-

The mixture is incubated for 30 minutes at room temperature to allow for inhibitor binding.

-

The phosphatase reaction is initiated by adding the phospho-p38 substrate.

-

The reaction mixture is incubated for 1 hour at 37°C.

-

The reaction is terminated by adding an excess of EDTA and SDS-sample loading buffer, followed by boiling for 5 minutes at 95°C.

-

The remaining levels of phospho-p38 are analyzed by SDS-PAGE and Western blotting with a phospho-p38 specific antibody.

-

Cellular Viability (Colony Formation Assay)

This protocol assesses the long-term effect of this compound on the survival and proliferation of cancer cells overexpressing Wip1.[6]

-

Materials:

-

Cell Lines: MCF-7, KPL-1, or other lines with high PPM1D expression.

-

Plasmids: pSUPER plasmid for shRNA expression (targeting PPM1D as a control) and pEFBsd for blasticidin resistance.

-

Reagents: Transfection reagent, blasticidin (5 µg/ml), this compound, methanol for fixing, crystal violet for staining.

-

-

Protocol:

-

Cells are plated in 10 cm dishes 24 hours prior to transfection.

-

For RNAi controls, cells are transfected with pSUPER and pEFBsd plasmids at a 10:1 molar ratio.

-

48 hours post-transfection, selection is initiated with blasticidin, which is replenished every 3 days. For inhibitor studies, cells are treated with varying concentrations of this compound.

-

Cells are incubated for 14 days to allow for colony formation.

-

After incubation, colonies are fixed with methanol and stained with crystal violet.

-

Colonies are quantified using a colony counter to determine the surviving fraction (SF) relative to DMSO-treated control cells.

-

In Vivo Liver Regeneration Model

This protocol evaluates the in vivo efficacy of this compound in a mouse hepatectomy model.[10]

-

Animal Model: Wild-type mice.

-

Procedure:

-

A major hepatectomy is performed, removing approximately 80% of the liver.

-

Post-surgery, mice are treated with this compound (3.2 and 6.4 mg/kg) or a vehicle control.

-

The compound is administered via intraperitoneal injection a total of four times at specified intervals.

-

A cohort of mice is monitored for long-term survival.

-

Separate cohorts of mice are sacrificed at 36, 48, and 72 hours post-hepatectomy.

-

Liver tissue is harvested, fixed, and analyzed for the proliferation marker PCNA, typically by immunohistochemistry or Western blot.

-

Conclusion and Future Directions

This compound was a seminal small molecule in the exploration of PPM1D/Wip1 as a cancer drug target. It demonstrated a moderate in vitro potency and showed efficacy in cellular and in vivo models, particularly in contexts of high PPM1D expression or regenerative stress.[6][10] These findings helped validate PPM1D as a viable therapeutic target.

However, the body of evidence now strongly suggests that this compound lacks specificity, with significant cellular effects occurring independently of Wip1 inhibition.[4][8] For drug development professionals and researchers, this underscores a critical lesson: the validation of inhibitor specificity is paramount. The use of genetically defined models, such as CRISPR/Cas9-mediated knockouts, is essential to definitively link a compound's biological effect to the inhibition of its intended target. While this compound itself is unlikely to progress clinically due to its modest potency and questionable specificity, the research it spurred has paved the way for the development of more potent and highly specific Wip1 inhibitors (e.g., GSK2830371), which are now the focus of preclinical and clinical investigation.[4][8]

References

- 1. Molecular Insight into Wip1 phosphatase (PPM1D) Importance in Cancers [icgcongress.com]

- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. rupress.org [rupress.org]

- 8. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CCT007093

A Potent and Selective Inhibitor of PPM1D/Wip1 Phosphatase

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of CCT007093, a small molecule inhibitor of the Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1. This document includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule identified as a potent inhibitor of PPM1D, a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control. PPM1D is a negative regulator of several tumor suppressor pathways, including the p53 and p38 MAPK pathways. Its overexpression or amplification is observed in various human cancers, making it an attractive target for therapeutic intervention. This compound was discovered through a high-throughput screening effort to identify compounds that selectively target cells overexpressing PPM1D[1].

Discovery and History

This compound was identified from a high-throughput screen of a chemical library for compounds that selectively reduce the viability of human tumor cell lines overexpressing PPM1D[1]. The screening strategy was designed to find molecules that mimic the effects of PPM1D RNA interference, which has been shown to selectively inhibit the growth of tumor cells with high levels of PPM1D[1]. This compound emerged as a lead compound that demonstrated selectivity for PPM1D-overexpressing cells and whose cytotoxic effects were dependent on the p38 MAPK pathway, consistent with the known signaling axis regulated by PPM1D[1].

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Parameter | Value/Effect | Cell Line/Model | Reference |

| IC50 (PPM1D enzymatic assay) | 8.4 µM | Recombinant PPM1D | [1] |

| Cell Viability (SF50) | 0.48 µM | MCF-7 (PPM1D overexpressing) | [1] |

| Effect on HeLa cells | No observable effect on growth | HeLa (normal PPM1D levels) | [2] |

| p38 Phosphorylation | Induces phosphorylation at 4h | MCF-7 | [2] |

| mTORC1 Pathway Activation | Increases phosphorylation of mTOR, p70S6K, and S6 | HEK293T | [2] |

| In vivo efficacy (Liver Regeneration) | 6.4 mg/kg enhances liver regeneration and increases survival | Wild-type mice after major hepatectomy | [3][4] |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PPM1D phosphatase activity. PPM1D is a key negative regulator of the DNA damage response and other stress-activated signaling pathways. By inhibiting PPM1D, this compound leads to the sustained activation of several key signaling molecules.

Activation of the p38 MAPK Pathway

One of the primary mechanisms of action of this compound is the activation of the p38 MAPK pathway. PPM1D normally dephosphorylates and inactivates p38 MAPK. Inhibition of PPM1D by this compound results in the accumulation of phosphorylated, active p38 MAPK, which can lead to cell cycle arrest and apoptosis in cancer cells[1][2].

Activation of the mTORC1 Pathway

This compound has also been shown to activate the mTORC1 pathway. This is evidenced by increased phosphorylation of mTOR and its downstream targets, p70S6K and S6[2]. This activation of mTORC1 is implicated in the pro-regenerative effects of this compound observed in liver injury models[3][4].

Modulation of the p53 Pathway

PPM1D is a well-established negative regulator of the tumor suppressor p53. While direct modulation of p53 phosphorylation by this compound is not explicitly detailed in the provided search results, the inhibition of a key p53 downregulator implies a potential for p53 pathway activation.

Experimental Protocols

High-Throughput Screening for PPM1D Inhibitors (AlphaScreen Assay)

This protocol describes a method analogous to the one used for the discovery of this compound.

-

Reagents and Materials:

-

Recombinant PPM1D (rPPM1D)

-

Biotinylated substrate peptide (e.g., a phosphopeptide derived from a known PPM1D substrate like p38)

-

Streptavidin-coated donor beads

-

Anti-phospho-specific antibody conjugated to acceptor beads

-

Assay buffer: 50 mM Tris pH 7.5, 30 mM MgCl2, 1 mM TCEP, 0.1 mM EGTA, and 75 µg/mL BSA

-

384-well polypropylene plates

-

Test compounds (including this compound)

-

-

Procedure:

-

Prepare a solution of rPPM1D in assay buffer.

-

In a 384-well plate, add the test compounds at various concentrations.

-

Add the rPPM1D solution to each well.

-

Initiate the phosphatase reaction by adding the biotinylated substrate peptide.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a mixture of streptavidin-coated donor beads and anti-phospho-specific antibody conjugated to acceptor beads in a suitable buffer.

-

Incubate in the dark for 60 minutes to allow for bead proximity binding.

-

Read the plate on a suitable plate reader capable of detecting the AlphaScreen signal. A decrease in signal indicates inhibition of PPM1D activity.

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

MCF-7 and HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed MCF-7 and HeLa cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot for p38 Phosphorylation

This protocol is to detect the activation of the p38 MAPK pathway in response to this compound treatment.

-

Reagents and Materials:

-

MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

-

-

Procedure:

-

Plate MCF-7 cells and treat with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the anti-phospho-p38 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-p38 antibody as a loading control.

-

In Vivo Mouse Model of Liver Regeneration

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in promoting liver regeneration.

-

Animals and Reagents:

-

Wild-type mice (e.g., C57BL/6)

-

This compound formulated for intraperitoneal (i.p.) injection

-

Anesthetic

-

Surgical instruments for hepatectomy

-

-

Procedure:

-

Perform a 70% partial hepatectomy on anesthetized mice.

-

Administer this compound (e.g., 3.2 or 6.4 mg/kg) or vehicle control via i.p. injection at specified time points post-surgery (e.g., immediately after surgery and then every 12 hours for 2 days)[2].

-

Monitor the survival of the animals over a period of several days.

-

At designated time points (e.g., 36, 48, 72 hours post-hepatectomy), sacrifice a subset of animals from each group.

-

Harvest the livers and weigh them to determine the liver-to-body weight ratio as a measure of regeneration.

-

Perform histological analysis (e.g., H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki-67 or PCNA) on liver sections.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells

Caption: this compound inhibits PPM1D, leading to increased p38 MAPK activation and subsequent apoptosis.

This compound Role in Liver Regeneration

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of wild-type p53-induced phosphatase 1 promotes liver regeneration in mice by direct activation of mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CCT007093 role in p53 signaling pathway

An In-depth Technical Guide on the Role of CCT007093 in the p53 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, orchestrating critical processes such as cell cycle arrest, senescence, and apoptosis. The activity of p53 is tightly controlled by a complex network of regulatory proteins, among which the E3 ubiquitin ligase MDM2 and the serine/threonine phosphatase PPM1D (also known as Wip1) are key negative regulators. The small molecule this compound has been identified as an inhibitor of PPM1D/Wip1, positioning it as a tool to investigate and potentially reactivate the p53 pathway in cancer cells. This document provides a detailed examination of the mechanism of action of this compound within the p53 signaling cascade, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: The p53-MDM2-Wip1 Axis

The p53 tumor suppressor is maintained at low levels in unstressed cells, primarily through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation.[1] This interaction forms a negative feedback loop, as p53 itself is a potent transcriptional activator of the MDM2 gene.[2]

Cellular stress, particularly DNA damage, activates kinases like ATM, which phosphorylate p53 on Serine 15 and MDM2 on Serine 395.[2][3][4] Phosphorylation of p53 disrupts its interaction with MDM2, leading to p53 stabilization, accumulation, and activation of its transcriptional targets, including the cell cycle inhibitor p21.[5]

Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, acts as a critical homeostatic regulator to terminate this stress response.[5] Wip1 is also a transcriptional target of p53, creating a delayed negative feedback loop.[3] Wip1 phosphatase dephosphorylates key proteins in the DNA damage response pathway, including p53 at Ser15 and MDM2 at Ser395.[2][3][4] The dephosphorylation of MDM2 by Wip1 increases MDM2's stability and its affinity for p53, thereby promoting p53 degradation and returning the cell to a basal state.[4] Amplification and overexpression of the PPM1D gene are observed in several human cancers, making Wip1 an attractive therapeutic target.[6]

This compound as a Modulator of the p53 Pathway

This compound is a small molecule inhibitor identified as targeting PPM1D/Wip1 phosphatase.[7] By inhibiting Wip1, this compound disrupts the negative regulation of the p53 pathway. This inhibition is expected to maintain the phosphorylated, active states of p53 and other DNA damage response proteins, thereby sensitizing cancer cells to genotoxic stress and reactivating p53-dependent tumor suppression.[8]

While some literature discusses this compound in the context of Wip1 inhibition, it is crucial to note the interconnectedness of signaling pathways. The Pim family of kinases also plays a significant role in regulating p53, often through MDM2. Pim-1 kinase can phosphorylate MDM2 at Ser166 and Ser186, modulating its function.[9] This highlights the complex network regulating p53, where multiple enzymes converge on the p53-MDM2 axis.

Mechanism of Action of this compound

The primary mechanism by which this compound influences the p53 pathway is through the direct inhibition of Wip1 phosphatase activity. This leads to:

-

Sustained p53 Phosphorylation: Inhibition of Wip1 prevents the dephosphorylation of p53 at Ser15, keeping p53 in its active, stabilized form.[3][8]

-

Destabilization of MDM2: Wip1 inhibition prevents the dephosphorylation of MDM2, leading to its destabilization.[2][8]

-

Activation of Upstream Kinases: Wip1 normally dephosphorylates and inactivates upstream kinases like p38 MAPK.[6] Inhibition of Wip1 by this compound can therefore lead to the activation of the p38 pathway, which can further promote p53 activity.[6][10]

The net effect is the stabilization and activation of p53, leading to the transcription of target genes like p21, which induces cell cycle arrest and can lead to apoptosis or senescence.

Quantitative Data

The efficacy of this compound has been quantified across various cell lines. The data below summarizes its inhibitory concentrations.

| Parameter | Value | Cell Line / Condition | Reference |

| IC50 | 8.4 µM | In vitro inhibition of PP2Cδ (WIP1, PPM1D) | [7] |

| SF50 | 0.48 µM | MCF-7 (Breast Cancer) | [6] |

| Effective Dose | 50 µM | U87, U251 (Glioblastoma) - used in combination with UVC radiation | [10] |

IC50: Half-maximal inhibitory concentration. SF50: Concentration that inhibits cell survival by 50%.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved.

Caption: this compound inhibits Wip1, preventing p53 dephosphorylation and MDM2 stabilization.

Caption: Pim-1 kinase phosphorylates MDM2 and p21, modulating p53 pathway activity.

Experimental Protocols

Investigating the effect of this compound on the p53 pathway typically involves cell-based assays to measure protein levels, phosphorylation status, and cell viability.

Western Blot for p53, p-p53 (Ser15), and Wip1

This protocol is designed to assess changes in the expression and phosphorylation of key proteins in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate human cancer cells with wild-type p53 (e.g., MCF-7, U-2 OS) at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: Aspirate media, wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-Wip1, and anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in triplicate. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement (using CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results on a dose-response curve and determine the SF50 or IC50 value using non-linear regression analysis.

Experimental Workflow Visualization

Caption: Workflow for investigating the cellular effects of this compound on p53 signaling.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the p53 signaling pathway. Its inhibitory action on Wip1 phosphatase provides a clear mechanism for the stabilization and activation of p53, leading to reduced viability in cancer cells that overexpress PPM1D. The data strongly support Wip1 as a therapeutic target, particularly in tumors retaining wild-type p53.

Future research should focus on the in vivo efficacy of this compound and more selective Wip1 inhibitors. Furthermore, exploring synergistic combinations, for instance with MDM2 inhibitors or conventional DNA-damaging chemotherapies, could yield promising therapeutic strategies for a range of cancers.[8][11] Understanding the interplay between the Wip1 and Pim kinase pathways in regulating the p53 network will also be crucial for developing more effective and targeted cancer therapies.

References

- 1. MDM2 Implications for Potential Molecular Pathogenic Therapies of Soft-Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Wip1 phosphatase and Mdm2: cracking the "Wip" on p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Wip1 Phosphatase acts as a gatekeeper in the p53-Mdm2 autoregulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct phosphatases antagonize the p53 response in different phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated levels of oncogenic protein kinase Pim-1 induce the p53 pathway in cultured cells and correlate with increased Mdm2 in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

CCT007093: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved a complex and highly regulated signaling network known as the DNA Damage Response (DDR) to detect and repair DNA lesions, thereby maintaining genomic stability. A key regulator within this intricate network is the protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D acts as a critical negative regulator of the DDR, essentially functioning as a "reset button" by dephosphorylating and inactivating key DDR proteins once DNA repair is complete.[1][2]

However, in many human cancers, the PPM1D gene is amplified or mutated, leading to overexpression of the Wip1 phosphatase.[1] This aberrant activity prematurely terminates the DDR, allowing cells with damaged DNA to proliferate, a hallmark of cancer. This has positioned PPM1D as a compelling therapeutic target in oncology. CCT007093 is a small molecule inhibitor of PPM1D that has shown promise in selectively targeting cancer cells with elevated PPM1D levels.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on the DNA damage response, with a focus on the experimental data and methodologies that underpin our current understanding.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the PPM1D (Wip1) phosphatase.[3][4] By inhibiting PPM1D, this compound effectively prevents the dephosphorylation of key proteins involved in the DNA damage response. This sustained phosphorylation keeps the DDR pathway active, leading to cell cycle arrest and, in cancer cells with high PPM1D expression, apoptosis.[3]

The primary mechanism by which this compound exerts its cytotoxic effects in PPM1D-overexpressing cells is through the activation of the p38 MAPK signaling pathway.[3][5] Inhibition of PPM1D by this compound leads to the hyperphosphorylation and activation of p38 MAPK, which in turn triggers a downstream cascade culminating in cell death.[3]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its potency and selectivity.

| Cell Line | Cancer Type | PPM1D Status | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Amplified | 8.4 | [4] |

| KPL-1 | Breast Cancer | Not specified | Not specified | Data not available |

| BT-474 | Breast Cancer | Not specified | Not specified | Data not available |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Data not available |

| HeLa | Cervical Cancer | Normal | >50 | [6] |

| U-87 MG | Glioblastoma | Not specified | Not specified | Data not available |

| A549 | Lung Cancer | Not specified | Not specified | Data not available |

Key Signaling Pathways Modulated by this compound

The DNA damage response is a complex network of signaling pathways. This compound, by inhibiting PPM1D, influences several of these critical pathways.

The ATM/ATR-Chk1/Chk2 Pathway

Upon DNA damage, the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated.[2] They, in turn, phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.[7][8] PPM1D directly dephosphorylates and inactivates Chk1 at Ser345 and has been shown to dephosphorylate Chk2 as well.[7][8] By inhibiting PPM1D, this compound maintains the active, phosphorylated state of Chk1 and Chk2, thus sustaining the DNA damage signal.

The p53 Pathway

The tumor suppressor protein p53 is a central player in the DDR, orchestrating cell cycle arrest, apoptosis, and DNA repair. ATM/ATR and Chk1/Chk2 phosphorylate p53 at multiple sites, leading to its stabilization and activation.[7][8] PPM1D dephosphorylates p53 at Ser15, a key activating phosphorylation site.[7][8] this compound-mediated inhibition of PPM1D leads to sustained p53 phosphorylation and activation, thereby promoting anti-tumor responses.

The p38 MAPK Pathway

As mentioned earlier, the pro-apoptotic effects of this compound in PPM1D-overexpressing cells are largely dependent on the activation of the p38 MAPK pathway.[3] PPM1D is known to dephosphorylate and inactivate p38 MAPK. By inhibiting PPM1D, this compound leads to the accumulation of phosphorylated, active p38 MAPK, which then initiates a signaling cascade that results in apoptosis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Reversal of the ATM/ATR-mediated DNA damage response by the oncogenic phosphatase PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A chemical inhibitor of PPM1D that selectively kills cells overexpressing PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Efficacy of CCT007093

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of CCT007093, a small molecule initially identified as an inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field of drug development and cancer research.

Introduction and Mechanism of Action

This compound was identified through high-throughput screening as an inhibitor of PPM1D/Wip1 phosphatase, a member of the PP2C family of serine/threonine phosphatases.[1] Wip1 is a critical negative regulator of the DNA Damage Response (DDR) pathway and the tumor suppressor p53.[1][2] It functions by dephosphorylating key proteins in the DDR cascade, including ATM, Chk2, p38 MAP kinase, and p53 itself at Serine 15.[2] By inactivating these signaling nodes, Wip1 helps terminate the DNA damage response and promotes cell cycle progression.[3] In several cancers, such as breast carcinoma, the PPM1D gene is amplified, leading to Wip1 overexpression, which is thought to contribute to tumorigenesis by suppressing tumor suppressor pathways.[4][5]

The proposed mechanism of action for this compound is the inhibition of Wip1 phosphatase activity. This inhibition is expected to lead to the hyper-phosphorylation and activation of Wip1 substrates, notably the p38 MAP kinase pathway, which can trigger cell death in cancer cells that are dependent on high levels of Wip1.[4] However, it is crucial to note that subsequent studies have raised significant concerns about the specificity of this compound, with evidence suggesting that its effects on cell proliferation may be independent of Wip1 inhibition.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with Wip1 and a typical experimental workflow for evaluating this compound.

Quantitative Data Summary

The following tables summarize the quantitative efficacy data from preliminary studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Duration | Result | Reference |

| Enzyme Inhibition (IC50) | Recombinant WIP1 | 8.4 µM | N/A | 50% inhibition of WIP1 phosphatase activity. | [1][3] |

| Cell Viability | MCF-7 (PPM1D amplified) | Not specified | 2 days | ~40% reduction in cell viability. | [6] |

| HeLa (normal PPM1D) | Not specified | 2 days | No observable effect on growth. | [6] | |

| U87, U251 (Glioblastoma) | 50 µM | Not specified | Synergistic inhibition of proliferation with UVC irradiation. | [7] | |

| Protein Phosphorylation | HEK293T | 25 or 50 µM | 8 hours | Significant increase in phosphorylation of mTOR (Ser2448, Ser2481, Ser2159), p70S6K (Thr389), and S6 (Ser235/236). | [6] |

| MCF-7 | Not specified | 4 hours | Induction of p38 phosphorylation. | [6] | |

| HeLa | Not specified | 4 hours | No induction of p38 phosphorylation. | [6] | |

| Off-Target Effect | U2OS (WIP1 present vs. KO) | Not specified | Not specified | Suppressed cell proliferation regardless of WIP1 presence. | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration | Key Findings | Reference |

| Wild-type mice (Post-hepatectomy) | 3.2 and 6.4 mg/kg | Intraperitoneal injection (4 times) | Enhanced liver regeneration, significantly improved survival rate, and significantly increased PCNA levels in the liver. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1 Cell Viability Assay (General Protocol)

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, U2OS) are seeded into 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media (e.g., EMEM supplemented with 10% FBS).[8] Cells are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with medium containing this compound or a DMSO vehicle control.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Cell viability is assessed using a suitable method. For example, using a Cell Counting Kit-8 (CCK-8), the reagent is added to each well, and plates are incubated for 1-4 hours.[7] The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. Dose-response curves are generated to determine the SF50 (concentration required to reduce cell survival by 50%).[4]

4.2 Western Blotting for Protein Phosphorylation

-

Cell Lysis: Cells are seeded and treated with this compound as described above for a specified duration (e.g., 4-8 hours).[6] After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-mTOR, anti-phospho-p38) and total protein controls.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3 In Vivo Mouse Hepatectomy Model

-

Animal Model: Wild-type mice are used for this procedure.[6]

-

Surgical Procedure: Mice undergo a major partial hepatectomy (PH), where approximately 80% of the liver is surgically removed to induce regeneration.[6]

-

Compound Administration: this compound is administered via intraperitoneal injection at specified doses (e.g., 3.2 and 6.4 mg/kg) at set time points post-surgery.[6]

-

Monitoring and Endpoint: The survival rate of the mice is monitored. At specific time points (e.g., 36, 48, and 72 hours post-PH), mice are sacrificed, and liver tissues are collected.[6]

-

Tissue Analysis: Liver regeneration is assessed by analyzing the tissue for markers of proliferation, such as Proliferating Cell Nuclear Antigen (PCNA), using immunohistochemistry.[6]

Discussion on Compound Specificity

While initial studies positioned this compound as a promising Wip1 inhibitor, subsequent research has cast doubt on its specificity and mechanism of action.[1][3] Key findings that challenge the on-target activity of this compound in a cellular context include:

-

WIP1-Independent Effects: this compound was shown to suppress the proliferation of U2OS cells regardless of whether the PPM1D gene was present or knocked out, indicating a clear off-target effect.[1]

-

Lack of Substrate Modulation: In cellular assays, treatment with this compound did not lead to an increase in the phosphorylation of well-established Wip1 substrates, such as p53 at Serine 15 (pS15-p53) and γH2AX.[1] This is inconsistent with the expected outcome of Wip1 inhibition.

These findings suggest that caution should be exercised when interpreting data generated with this compound, as its cellular effects may not be attributable to the inhibition of Wip1.[1][3] More specific and validated inhibitors, such as GSK2830371, have since been developed and have shown cellular activity consistent with Wip1 inhibition.[1][3]

Conclusion

Preliminary studies on this compound identified it as a small molecule capable of inhibiting Wip1 phosphatase in vitro and reducing the viability of cancer cells overexpressing PPM1D. It also demonstrated efficacy in an in vivo model of liver regeneration. However, the body of evidence strongly suggests that this compound lacks specificity for Wip1 in cellular environments and exerts its anti-proliferative effects through off-target mechanisms. For researchers and drug developers, this compound may serve as a "proof-of-principle" small molecule from early screening efforts, but its utility as a specific tool to probe Wip1 biology or as a therapeutic candidate is limited by these specificity concerns. Future research in this area should focus on more selective Wip1 inhibitors that have been validated in appropriate cellular knockout models.

References

- 1. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiologically relevant orthogonal assays for the discovery of small-molecule modulators of WIP1 phosphatase in high-throughput screens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

CCT007093: A Tool for Interrogating Cancer Cell Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CCT007093 is a small molecule initially identified as an inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). WIP1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key tumor-suppressor proteins such as p53 and p38 MAPK.[1][2] Overexpression of WIP1 is observed in various human cancers, including breast cancer, neuroblastoma, and ovarian cancer, making it an attractive target for cancer therapy.[3] this compound was developed to probe the therapeutic potential of WIP1 inhibition.

This technical guide provides a comprehensive overview of this compound, its proposed mechanism of action, its application in basic cancer cell biology research, and detailed protocols for key experimental assays. It also addresses the critical considerations regarding the compound's specificity and off-target effects.

Mechanism of Action and Specificity

This compound was first described as an in-vitro inhibitor of WIP1 phosphatase. The proposed mechanism of action centered on the reactivation of the p53 and p38 MAPK pathways through the inhibition of WIP1, leading to suppressed cancer cell proliferation.

However, subsequent research has raised significant questions about the specificity of this compound for WIP1 in a cellular context.[1] Studies have demonstrated that this compound can suppress cell proliferation in a manner independent of WIP1 expression.[1] For instance, the growth-inhibitory effects of this compound were observed to be similar in both parental and PPM1D-knockout U2OS cells. Furthermore, treatment with this compound did not consistently result in the expected increase in phosphorylation of well-established WIP1 substrates like p53 at serine 15 (pS15) and γH2AX.[1]

In contrast, the compound GSK2830371 has been identified as a more potent and selective allosteric inhibitor of WIP1, demonstrating WIP1-dependent effects in cellular assays.[4] For researchers specifically aiming to study the effects of WIP1 inhibition, GSK2830371 may be a more suitable tool.

Despite the questions surrounding its direct targeting of WIP1, this compound has been shown to elicit anti-cancer effects in various cell models, suggesting the involvement of off-target mechanisms. One such proposed off-target effect is the modulation of the JNK signaling pathway.[5] Therefore, while this compound may not be a specific WIP1 inhibitor, it can still serve as a valuable tool for investigating novel anti-proliferative pathways in cancer cells.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| In-vitro IC50 against WIP1 | 8.4 μM | Enzyme Assay | |

| Effective Concentration | 50 μM | U87 & U251 Glioblastoma Cells |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for WIP1 inhibition and a general experimental workflow for testing the effects of a small molecule inhibitor on cancer cell migration.

Caption: Proposed WIP1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing the effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the effects of small molecule inhibitors like this compound on cancer cells.

Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability and proliferation using the Cell Counting Kit-8 (CCK-8).

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Scratch (Wound Healing) Assay for Cell Migration

This assay is used to assess cell migration in a two-dimensional context.

Materials:

-

6-well or 12-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.

-

-

Creating the Scratch:

-

Once the cells are confluent, gently create a straight scratch in the monolayer with a sterile 200 µL pipette tip.

-

-

Washing and Treatment:

-

Wash the wells twice with serum-free medium to remove detached cells.

-

Add fresh serum-free medium containing the desired concentrations of this compound or vehicle control.

-

-

Imaging:

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope. Ensure that the same field of view is imaged each time.

-

-

Data Analysis:

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

24-well Transwell inserts with 8 µm pores

-

Matrigel or other basement membrane extract

-

Cancer cell line of interest

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Coating the Inserts:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 2-4 hours at 37°C to allow for gelling.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

Seed 50,000-100,000 cells in 200 µL of this suspension into the upper chamber of the coated inserts.

-

-

Chemoattraction:

-

Add 500-700 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.

-

-

Incubation:

-

Incubate for 12-48 hours at 37°C.

-

-

Removal of Non-invading Cells:

-

Carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

-

-

Fixation and Staining:

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Imaging and Quantification:

-

Take images of the stained cells on the lower surface of the membrane using a microscope.

-

Count the number of invading cells in several random fields of view.

-

Conclusion

This compound is a small molecule that has been utilized in cancer cell biology research to probe cellular proliferation and migration. While its initial identification as a specific WIP1 inhibitor has been challenged by subsequent studies revealing off-target effects, it remains a tool for exploring signaling pathways that regulate cancer cell behavior. Researchers using this compound should be mindful of its polypharmacology and consider including appropriate controls to validate their findings. The detailed protocols provided in this guide offer a starting point for investigating the cellular effects of this compound and other small molecule inhibitors in a cancer research setting.

References

- 1. clyte.tech [clyte.tech]

- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 3. apexbt.com [apexbt.com]

- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Methodological & Application

Application Notes and Protocols for CCT007093: An In Vitro Efficacy Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCT007093 is a potent and selective small molecule inhibitor of the Serine/Threonine phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D is a negative regulator of the DNA damage response and tumor suppressor pathways, including the p38 MAPK and p53 signaling cascades. Overexpression of PPM1D is observed in several human cancers, making it an attractive therapeutic target. This compound has demonstrated selective cytotoxicity in cancer cell lines overexpressing PPM1D, such as the breast cancer cell line MCF-7. Its mechanism of action is primarily attributed to the activation of the p38 MAPK pathway. Additionally, this compound has been shown to activate the mTORC1 signaling pathway. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: Cellular Activity of this compound in MCF-7 Cells

| Parameter | Cell Line | Value | Reference |

| Cell Viability | MCF-7 | 40% reduction after 2 days | [1] |